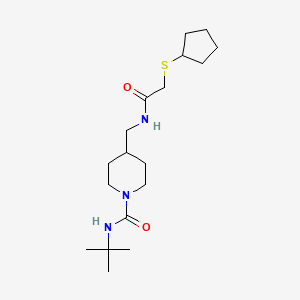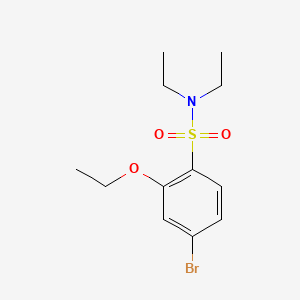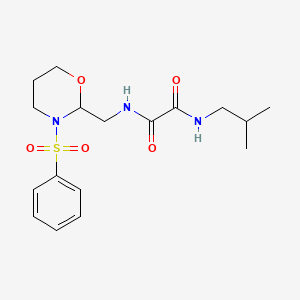![molecular formula C17H11ClN4O B2432697 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1238861-86-3](/img/no-structure.png)
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring and an oxadiazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazole and oxadiazole rings, for example, can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, and reactivity .Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . The antiviral potential of CPMPP warrants further investigation for its broader antiviral applications.
Medicinal Chemistry
CPMPP’s molecular structure and electronic properties have been studied using density functional theory (DFT). Its reactivity descriptor parameters, including ionization potential, electron affinity, and band gap, provide insights into its potential as a drug candidate . Researchers explore its pharmacological properties for potential therapeutic applications.
Materials Science
CPMPP’s UV-Visible, FT-IR, and NMR spectroscopic characterization reveal its electronic and chemical behavior. Understanding its interactions with other materials can lead to applications in sensors, coatings, or optoelectronic devices .
Agrochemicals
Sulfonamide derivatives, like CPMPP, have been investigated for herbicidal properties. While specific studies on CPMPP are limited, its structural features suggest potential use in crop protection . Researchers could explore its herbicidal effects further.
Biological Imaging
The phenyl and pyrazole moieties in CPMPP make it an interesting candidate for fluorescent probes. Researchers could explore its use in cellular imaging, tracking specific biomolecules, or studying biological processes .
Catalysis
Given the presence of sulfur and nitrogen atoms, CPMPP might exhibit catalytic properties. Investigating its ability to promote chemical reactions could lead to applications in green chemistry or industrial processes .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole' involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "phenylhydrazine" ], "Reaction": [ "Step 1: 4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The intermediate 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester is then reacted with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole." ] } | |
CAS RN |
1238861-86-3 |
Molecular Formula |
C17H11ClN4O |
Molecular Weight |
322.75 |
IUPAC Name |
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11ClN4O/c18-13-8-6-11(7-9-13)14-10-15(21-20-14)17-19-16(22-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,21) |
InChI Key |
BQZDULRMBOBERL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)
![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)



![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432625.png)

![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)
![3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide](/img/structure/B2432629.png)
![2-[4-(hydrazinocarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2432632.png)
![N-[3'-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2432635.png)
![7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2432636.png)
